Product packaging for 6-[3-(Trifluoromethyl)phenyl]quinoline(Cat. No.:)

6-[3-(Trifluoromethyl)phenyl]quinoline

Cat. No.: B14132685
M. Wt: 273.25 g/mol
InChI Key: UEQZAPNYVCGHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-[3-(Trifluoromethyl)phenyl]quinoline is a functionalized quinoline derivative of high interest in medicinal and synthetic organic chemistry. Quinoline scaffolds containing the trifluoromethylphenyl group are frequently investigated as key structural motifs in the development of novel therapeutic agents due to their diverse biological activities . Research Applications and Potential This compound serves as a valuable synthetic intermediate for researchers. Structural analogs of this compound have demonstrated significant potential in biological screenings. Specifically, similar compounds have shown promising antimicrobial, antimycobacterial (including activity against Mycobacterium tuberculosis ), and anticancer properties in preliminary in vitro studies . For instance, certain trifluoromethylphenyl-substituted quinoline compounds have been identified as potential anticancer agents against human cancer cell lines such as the prostate cancer cell line DU-145 . The presence of the trifluoromethyl group is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity . Usage Note This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10F3N B14132685 6-[3-(Trifluoromethyl)phenyl]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10F3N

Molecular Weight

273.25 g/mol

IUPAC Name

6-[3-(trifluoromethyl)phenyl]quinoline

InChI

InChI=1S/C16H10F3N/c17-16(18,19)14-5-1-3-11(10-14)12-6-7-15-13(9-12)4-2-8-20-15/h1-10H

InChI Key

UEQZAPNYVCGHCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 6 3 Trifluoromethyl Phenyl Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 6-[3-(trifluoromethyl)phenyl]quinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete structural assignment.

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. The spectrum of this compound is expected to show distinct signals corresponding to the protons on both the quinoline (B57606) and the trifluoromethylphenyl rings. The aromatic region (typically δ 7.0-9.0 ppm) will be complex due to spin-spin coupling between adjacent protons.

The protons of the quinoline ring system generally exhibit characteristic chemical shifts and coupling patterns. uncw.edu Similarly, the four protons on the 3-(trifluoromethyl)phenyl ring will produce a distinct set of signals. The electron-withdrawing nature of the trifluoromethyl group influences the chemical shifts of the protons on the phenyl ring.

Expected ¹H NMR Data for this compound: The following data is predictive and based on analysis of similar substituted quinoline structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Quinoline H-28.9 - 9.1Doublet of doubletsJ ≈ 4.5, 1.8 Hz
Quinoline H-37.4 - 7.6Doublet of doubletsJ ≈ 8.5, 4.5 Hz
Quinoline H-48.1 - 8.3DoubletJ ≈ 8.5 Hz
Quinoline H-58.0 - 8.2Singlet (or narrow doublet)-
Quinoline H-77.8 - 8.0Doublet of doubletsJ ≈ 8.8, 2.2 Hz
Quinoline H-88.2 - 8.4DoubletJ ≈ 8.8 Hz
Phenyl H-2'7.9 - 8.1Singlet-
Phenyl H-4'7.8 - 8.0DoubletJ ≈ 7.6 Hz
Phenyl H-5'7.6 - 7.8TripletJ ≈ 7.8 Hz
Phenyl H-6'7.8 - 8.0DoubletJ ≈ 7.8 Hz

¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound will display 16 distinct signals, corresponding to each unique carbon atom. The chemical shifts are influenced by the hybridization and electronic environment of the carbons. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. nih.gov The chemical shifts of the quinoline carbons are well-documented and provide a reliable basis for assignment. researchgate.netchemicalbook.com

Expected ¹³C NMR Data for this compound: The following data is predictive and based on analysis of similar substituted quinoline structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹³C-¹⁹F coupling) Predicted Coupling Constant (J, Hz)
C-2150 - 152Singlet-
C-3121 - 123Singlet-
C-4136 - 138Singlet-
C-4a128 - 130Singlet-
C-5127 - 129Singlet-
C-6138 - 140Singlet-
C-7129 - 131Singlet-
C-8126 - 128Singlet-
C-8a148 - 150Singlet-
C-1'140 - 142Singlet-
C-2'125 - 127Quartet³JCF ≈ 4 Hz
C-3'131 - 133Quartet²JCF ≈ 33 Hz
C-4'129 - 131Singlet-
C-5'124 - 126Quartet³JCF ≈ 4 Hz
C-6'132 - 134Singlet-
CF₃123 - 125Quartet¹JCF ≈ 273 Hz

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial tool for characterizing this compound. The trifluoromethyl group is expected to appear as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum, as there are no other fluorine atoms in the molecule to cause coupling. The chemical shift of the CF₃ group is indicative of its electronic environment. For a CF₃ group on a phenyl ring, the signal typically appears between -60 and -65 ppm relative to a standard like CFCl₃. beilstein-journals.orgrsc.org

Expected ¹⁹F NMR Data:

Chemical Shift (δ): Approximately -63 ppm

Multiplicity: Singlet (s)

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra by revealing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is critical for establishing the connectivity of the entire molecule. For example, HMBC would show correlations between the quinoline protons (e.g., H-5 and H-7) and the phenyl carbon C-1', confirming the connection point between the two ring systems. It would also show correlations between the phenyl protons and the trifluoromethyl carbon, further solidifying the structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₁₀F₃N.

The instrument provides a highly accurate mass measurement, typically to within 5 parts per million (ppm), which allows for the calculation of a unique elemental formula. The calculated exact mass for the protonated molecule ([M+H]⁺) serves as a definitive confirmation of the compound's identity.

HRMS Data for this compound (C₁₆H₁₀F₃N):

Ion Calculated Exact Mass
[M]⁺273.0765
[M+H]⁺274.0843
[M+Na]⁺296.0663

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present. The IR spectrum of this compound would display characteristic absorption bands corresponding to the aromatic rings and the carbon-fluorine bonds.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed as a group of weak to medium bands just above 3000 cm⁻¹. dergipark.org.tr

Aromatic C=C and C=N stretching: These appear as a series of sharp, medium-to-strong bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline and phenyl ring systems. astrochem.orgresearchgate.net

C-F stretching: The carbon-fluorine bonds of the trifluoromethyl group give rise to very strong and characteristic absorptions, typically in the 1350-1100 cm⁻¹ region. amazonaws.com

C-H out-of-plane bending: These bands appear in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.

Predicted Characteristic IR Absorption Bands: The following data is predictive and based on analysis of similar aromatic and fluorinated compounds.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000Aromatic C-H StretchMedium to Weak
1610 - 1580Aromatic C=C Ring StretchMedium
1550 - 1480Aromatic C=C & C=N Ring StretchStrong
1330 - 1300C-F Stretch (Trifluoromethyl)Strong
1180 - 1100C-F Stretch (Trifluoromethyl)Very Strong
850 - 750C-H Out-of-Plane BendingStrong

X-ray Diffraction (XRD) for Single-Crystal Structure Analysis

X-ray diffraction (XRD) analysis of single crystals is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular structure and offering insights into the conformation and intermolecular interactions within the crystal lattice. For derivatives of this compound, single-crystal XRD studies have been pivotal in elucidating their precise structural features.

Detailed research findings from the crystallographic analysis of various trifluoromethyl-substituted quinoline derivatives have provided a foundational understanding of their solid-state structures. For instance, the analysis of compounds such as 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one and (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol has revealed specific details about their crystal packing and molecular geometry. researchgate.netbeilstein-journals.orgbeilstein-archives.org

The crystal structure of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one was determined to be a monoclinic system, belonging to the P2₁/c space group. researchgate.net This centrosymmetric space group is common for organic molecules. The unit cell parameters provide the dimensions of the basic repeating unit of the crystal.

Similarly, a Schiff base derivative, (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, was also found to crystallize in the monoclinic P2₁/c space group. beilstein-journals.orgbeilstein-archives.org The analysis of this structure revealed a degree of planarity across the molecule, with specific dihedral angles being determined between the various ring systems. For example, the dihedral angle between the phenyl substituent and the quinoline ring was found to be 18.1°, while the angle between the quinoline ring and the phenol (B47542) substituent was 179.0°. beilstein-journals.orgbeilstein-archives.org This near-planarity can influence the electronic and photophysical properties of the molecule.

The crystallographic data for these representative derivatives are summarized in the tables below.

Crystallographic Data for 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one researchgate.net

ParameterValue
Chemical FormulaC₁₆H₁₂F₃NO
Crystal SystemMonoclinic
Space GroupP2₁/c (No. 14)
a (Å)16.002 (3)
b (Å)5.170 (1)
c (Å)17.733 (3)
β (°)111.11 (2)
Volume (ų)1368.5 (3)
Z (molecules/unit cell)4

Crystallographic Data for (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol beilstein-journals.orgbeilstein-archives.org

ParameterValue
Chemical FormulaC₂₃H₁₅F₃N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Phenyl-Quinoline)18.1°
Dihedral Angle (Quinoline-Phenol)179.0°

These detailed structural parameters derived from single-crystal XRD are crucial for structure-property relationship studies, aiding in the rational design of new materials with tailored electronic, optical, or biological properties.

Structure Activity Relationship Sar Studies of 6 3 Trifluoromethyl Phenyl Quinoline and Analogues

Positional Isomerism and Substituent Effects on Biological Activity

The biological activity of phenylquinoline derivatives is highly sensitive to the positioning of substituents on both the quinoline (B57606) and phenyl rings. Isomeric changes can drastically alter a compound's electronic properties, lipophilicity, and steric profile, thereby affecting its pharmacological efficacy.

Influence of Trifluoromethyl Group Position (e.g., C-2, C-4) on Efficacy

The trifluoromethyl (CF3) group is a potent electron-withdrawing moiety that significantly enhances lipophilicity and metabolic stability. Its position on the phenyl ring of 6-phenylquinoline (B1294406) analogues dictates the electronic distribution across the molecule, which is crucial for target interaction.

While direct comparative studies on the 2'-, 3'-, and 4'-trifluoromethyl isomers of 6-phenylquinoline are limited, the electronic effects can be inferred.

Para-position (C-4'): A CF3 group at the para-position exerts both an inductive effect (-I) and a moderate resonance effect (-M). This combination can significantly impact the electronic properties of the entire biaryl system, potentially altering binding affinities.

Ortho-position (C-2'): Placing the bulky CF3 group at the ortho-position would likely introduce significant steric hindrance, forcing a larger dihedral angle between the phenyl and quinoline rings. This conformational restriction could either enhance or diminish activity depending on the target's binding pocket topology.

Studies on other fluorinated quinolines have shown that fluorine substitutions at the meta and para positions of a phenyl ring are often optimal for enhancing anticancer activity. This suggests that while the electronic pull is important, steric hindrance from ortho-substitution may be detrimental.

Table 1: Inferred Effects of CF3 Positional Isomerism on Physicochemical Properties

CF3 Position on Phenyl RingPrimary Electronic EffectExpected Steric HindrancePotential Impact on Activity
2' (ortho)Inductive (-I)HighMay decrease activity due to steric clash and forced non-planar conformation.
3' (meta)Inductive (-I)LowModulates electronic properties without significant steric bulk near the linker bond.
4' (para)Inductive (-I), Resonance (-M)LowStrongly alters electron density of the phenyl ring, potentially enhancing pi-stacking or other interactions.

Impact of Phenyl Ring Substitution Patterns on Biological Response

Beyond the trifluoromethyl group, other substitutions on the 6-phenyl moiety serve to fine-tune the biological response. Structure-activity relationship studies on related 2-phenylquinoline (B181262) and other aryl-quinoline scaffolds have established several key principles.

Research on estrogen receptor β (ERβ) selective ligands using a 2-phenylquinoline scaffold highlighted that the presence of halogen atoms on the phenyl ring was essential for high affinity and selectivity. nih.gov Furthermore, studies on other quinoline derivatives have shown that electron-withdrawing, lipophilic substituents at the para-position of the phenyl ring tend to result in the highest potency. This suggests that modifications modulating lipophilicity and electronic character are critical. For instance, increasing lipophilicity can enhance cell permeability, an important factor in drug design.

Small, lipophilic substituents are often favored, as they can improve interactions within hydrophobic binding pockets without introducing steric penalties. The general trend indicates that both the electronic nature and the size of the substituent are key modulators of activity.

Role of the 6-Position Substitution in Quinoline Bioactivity

The C-6 position of the quinoline ring is a common site for substitution, and the nature of the group at this position profoundly influences the molecule's biological profile. Attaching a phenyl ring at this position creates a biaryl system with specific conformational and electronic properties.

Studies involving various quinoline-based anticancer agents have shown that substitution with a phenyl group at the C-6 position can lead to superior activity compared to substitution at other positions, such as C-5, C-7, or C-8. For example, in a series of 2,4-disubstituted quinolines, the 6-phenyl analogue proved to be the most active against HeLa cancer cell lines.

Comparison with Other 6-Substituted Quinoline Derivatives (e.g., Halogenated Analogues)

When comparing a 6-phenyl substituent to other groups like halogens, distinct differences in SAR emerge. While both can enhance activity, they do so through different mechanisms.

6-Phenyl Analogues: The phenyl group is a bulky, aromatic substituent that can engage in favorable pi-stacking interactions within a receptor's active site. Its presence significantly increases the molecule's size and lipophilicity.

6-Halogenated Analogues: Halogens (F, Cl, Br, I) are smaller and modify the electronic properties of the quinoline ring primarily through inductive and resonance effects. They can also participate in halogen bonding, a specific type of non-covalent interaction that can stabilize a ligand-receptor complex. For instance, in some quinoline-imidazole hybrids, a bromine atom at the C-6 position was found to be crucial for improving activity.

The choice between a phenyl group and a halogen at the C-6 position depends on the specific topology and chemical environment of the target binding site.

Table 2: Comparison of 6-Position Substituent Effects

Substituent TypeKey Physicochemical PropertiesPrimary Interaction PotentialGeneral Effect on Bioactivity
PhenylBulky, lipophilic, aromaticPi-stacking, hydrophobic interactionsOften confers high potency, potentially through shape complementarity and aromatic interactions.
Halogen (e.g., Br, Cl)Electron-withdrawing, moderately lipophilicHalogen bonding, dipole interactionsCan significantly enhance binding affinity and modulate electronic properties of the quinoline core.

Conformational Dynamics and Molecular Flexibility in Ligand-Target Interactions

As a biaryl compound, 6-[3-(trifluoromethyl)phenyl]quinoline is not strictly planar. The bond linking the quinoline and phenyl rings allows for rotation, but this rotation is sterically hindered by the hydrogen atoms at the ortho positions of each ring. This results in a non-zero dihedral (twist) angle between the planes of the two rings in the molecule's lowest energy conformation. nih.govnih.gov

The conformational preference of such biaryl systems is a delicate balance between resonance stabilization, which favors planarity, and steric effects, which favor a twisted conformation. nih.gov For the parent biphenyl (B1667301) system, the ground state is non-planar with a rotational energy barrier of several kcal/mol. nih.gov The flexibility to adopt various conformations, or the rigidity to remain in a specific low-energy state, is critical for how the ligand fits into a biological target's binding site.

The energy barrier to rotation determines the molecule's ability to adapt its shape upon binding. A high barrier may lock the molecule in a conformation that is unfavorable for binding, while a very low barrier might result in an entropic penalty upon binding as the molecule loses its conformational freedom. The optimal conformation for bioactivity is one that minimizes steric clashes while allowing for key interactions with receptor residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.netmdpi.com For a series of analogues of this compound, QSAR can provide powerful predictive insights for designing more potent molecules.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties:

Steric Descriptors: Molecular volume, surface area, and shape indices.

Electronic Descriptors: Dipole moment, partial atomic charges, and energies of frontier orbitals (HOMO/LUMO). ucsb.edu

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Indices that describe molecular connectivity and branching.

Using statistical methods like Multiple Linear Regression (MLR), these descriptors are used to generate an equation that predicts the biological activity (e.g., IC50). Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly useful. mdpi.com These methods generate 3D contour maps around an aligned set of molecules, visually highlighting regions where modifications are predicted to increase or decrease activity. mdpi.com For example, a CoMFA map might show a green-colored region, indicating that adding bulky (sterically favored) groups at that position would likely enhance efficacy, while a yellow region would indicate that bulky groups are disfavored.

By establishing a statistically robust QSAR model, researchers can virtually screen new, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. mdpi.comnih.gov

Evaluation of Pharmacological Relevance of Molecular Descriptors (e.g., Lipophilicity)

In the field of medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for systematically understanding how the physicochemical properties of a compound influence its biological activity. Molecular descriptors are quantitative values that characterize specific aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Among these, lipophilicity stands out as a critical parameter that profoundly affects a drug's pharmacokinetics—including its absorption, distribution, metabolism, and excretion (ADMET)—and its pharmacodynamic interactions with biological targets.

Lipophilicity, typically quantified as the logarithm of the octanol-water partition coefficient (log P), describes a compound's affinity for a nonpolar lipid environment versus a polar aqueous one. This property is crucial for a molecule's ability to traverse cellular membranes to reach its site of action. However, the relationship between lipophilicity and biological activity is often complex; an optimal lipophilicity range is generally required for a drug candidate. While sufficient lipophilicity is necessary for membrane permeability, excessively high values can lead to poor aqueous solubility, increased metabolic breakdown, and nonspecific binding to other biological macromolecules, which can cause toxicity.

For quinoline-based compounds, including analogues of this compound, QSAR studies have been instrumental in elucidating the role of molecular descriptors in their biological effects. By calculating descriptors for a series of related analogues and correlating them with their measured biological activities, researchers can build predictive models. These models help in rationally designing new derivatives with enhanced potency and more favorable pharmacological profiles.

A pertinent example involves a series of novel 3-phenyltrifluoromethyl quinoline derivatives, which were synthesized and evaluated for their anti-cancer activity against the MCF-7 breast cancer cell line. researchgate.net In this study, various molecular descriptors were calculated to understand their influence on the observed biological activity. researchgate.net The calculated partition coefficient (ClogP) served as the key descriptor for lipophilicity.

The research findings indicated a clear structure-activity relationship where the nature and position of substituents on the phenyl ring significantly modulated the anti-cancer effects. researchgate.net Specifically, the presence of electronegative groups on the phenyl ring of the 3-phenyltrifluoromethyl quinoline scaffold was found to be important for growth inhibitory action. researchgate.net The data from this study allows for a direct evaluation of the relationship between the calculated lipophilicity (ClogP) and other molecular properties.

The table below presents the molecular descriptors for a selection of the studied 3-phenyltrifluoromethyl quinoline analogues. researchgate.net

Data sourced from: researchgate.net

Analysis of this data in the context of the reported anti-cancer activities reveals that a balance of electronic effects and lipophilicity is crucial. For instance, compound Ko , which features a 3-nitro substituent, demonstrated the highest anti-cancer activity among the series. researchgate.net Its ClogP value of 4.41 is moderate relative to the other analogues, suggesting that its potent activity is not driven by high lipophilicity alone, but rather by the strong electron-withdrawing nature of the nitro group. researchgate.net Conversely, compounds with halogen substituents at the 4-position (e.g., Kd , Ke , Kf ) exhibit progressively increasing ClogP values (5.228 to 5.86), indicating high lipophilicity, which may influence their membrane transport and distribution. researchgate.net

This example underscores the importance of evaluating lipophilicity not in isolation but alongside other molecular descriptors like molar refractivity (related to molecular volume and polarizability) and electronic parameters. By systematically modifying substituents and calculating these descriptors, researchers can dissect the complex interplay of factors that govern the pharmacological relevance of a chemical series, guiding the optimization of lead compounds into effective therapeutic agents.

Preclinical Biological Activity and Mechanistic Investigations of 6 3 Trifluoromethyl Phenyl Quinoline and Analogues

Antiviral Properties and Target Interactions

The quinoline (B57606) scaffold is a recognized pharmacophore with demonstrated efficacy against a variety of viral pathogens, including those of the Flavivirus genus. researchgate.net Research into trifluoromethylated quinoline derivatives has highlighted their potential as inhibitors of Zika virus (ZIKV) replication. researchgate.netnih.gov The introduction of trifluoromethyl groups into the quinoline structure is a key strategy in medicinal chemistry, often enhancing the metabolic stability and membrane permeability of compounds. nih.gov

In the search for effective anti-ZIKV agents, a series of 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were synthesized and evaluated for their ability to inhibit ZIKV replication in vitro. nih.govnih.govexlibrisgroup.com These studies identified analogs that were more potent than mefloquine, a drug known to possess anti-ZIKV activity. nih.govexlibrisgroup.com Specifically, modifications at the C-4 position of the 2,8-bis(trifluoromethyl)quinoline core structure led to compounds with significantly improved antiviral efficacy. exlibrisgroup.com Two derivatives, in particular, demonstrated mean EC50 values of 0.8 μM, representing a five-fold increase in potency compared to mefloquine. exlibrisgroup.com These findings underscore the promise of 2,8-bis(trifluoromethyl)quinoline structures as a foundation for the development of novel therapeutics against ZIKV. exlibrisgroup.com The mechanism of action for these quinoline derivatives is thought to involve the inhibition of viral replication, as evidenced by a reduction in viral RNA production in treated cells. nih.gov

Computational studies have identified fluorine-based quinolines as potentially potent inhibitors of proteins crucial for the assembly and replication of SARS-CoV-2. nih.govosti.gov The viral entry into host cells is a critical first step, mediated by the interaction of the viral Spike (S) protein with the human Angiotensin-converting enzyme 2 (ACE2) receptor, a process facilitated by the host's Transmembrane protease, serine 2 (TMPRSS2). nih.gov Theoretical investigations suggest that certain quinoline analogues can stably bind to the Spike-ACE2 complex and TMPRSS2. nih.govosti.gov

The binding affinity of these compounds is influenced by the dynamics of the protein targets. While the quinolines demonstrate good docking energies, their stability is greater when bound to the electronegative pockets of the Spike-ACE2 complex or TMPRSS2, as opposed to the Spike protein alone. nih.govosti.gov This suggests that these compounds may interfere with the viral entry and activation stages. The nucleocapsid (N) protein of SARS-CoV-2 is another key player, responsible for compacting the viral RNA genome into ribonucleoprotein complexes, a fundamental step in virion assembly. nih.gov While direct inhibition of the N protein by these specific quinolines is not detailed, the broader class of quinoline derivatives has been explored for their ability to interfere with multiple stages of the viral life cycle, including replication. nih.govmalariaworld.orgnih.gov

Within the class of fluorine-based quinolines, 3-[3-(Trifluoromethyl)phenyl]quinoline has been singled out in computational screening studies for its potential as a SARS-CoV-2 inhibitor. nih.govosti.gov Molecular dynamics simulations have shown that this specific compound exhibits a notable ability to bind with both the Spike-ACE2 complex and the TMPRSS2 protease with equal probability. nih.govosti.gov This dual-binding potential is a significant finding, as it suggests a multi-pronged mechanism for inhibiting viral entry.

The theoretical binding energy for top-performing quinoline candidates in these high-throughput screenings was approximately -8 kcal/mol, indicating a strong potential for interaction with the viral and host proteins. nih.govosti.gov The molecular details elucidated in these computational evaluations provide a strong rationale for the further development of 3-[3-(Trifluoromethyl)phenyl]quinoline and related analogues as therapeutic agents for COVID-19. nih.gov These in silico findings position this compound as a promising lead for subsequent in vitro and in vivo preclinical testing to validate its antiviral efficacy.

Antimicrobial Efficacy

Quinolone and quinoline derivatives are well-established classes of synthetic antibacterial agents with a broad spectrum of activity. nih.govmdpi.com Research has demonstrated the efficacy of various substituted quinolines against both Gram-positive and Gram-negative bacteria, including clinically significant and antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). rhhz.netnih.govmdpi.com

The introduction of a trifluoromethyl group is a recognized strategy to enhance the antibacterial potency of quinoline-based compounds. rhhz.net For instance, certain novel 3-aminothiazole quinolone analogues have shown significant activity against MRSA at low concentrations. rhhz.net Similarly, thiourea-containing quinoline derivatives with bis(trifluoromethyl)phenyl moieties have exhibited bacteriostatic activity against MRSA. nih.gov Other studies have focused on N-(trifluoromethyl)phenyl substituted pyrazoles, which, while not quinolines themselves, highlight the utility of the trifluoromethylphenyl group in designing potent antibacterial agents against resistant Gram-positive strains. nih.gov One such derivative containing this moiety showed good activity against an MRSA strain with a minimum inhibitory concentration (MIC) of 3.12 μg/mL. nih.gov Furthermore, quinoline-2-one derivatives have been identified as promising agents against multidrug-resistant Gram-positive bacteria, including MRSA. nih.gov

Table 1: Antibacterial Activity of Selected Trifluoromethyl-Containing Quinolone Analogues

Compound TypeTarget OrganismActivity MeasureResultReference
7-trifluoromethyl quinolone intermediateMRSAMIC0.5 µg/mL rhhz.net
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)...thioureaMRSAMIC5011.44 µM nih.gov
Trifluoromethyl-substituted pyrazole (B372694) derivativeMRSAMIC3.12 µg/mL nih.gov

The versatile quinoline scaffold is also a source of compounds with significant antifungal and antiprotozoal properties. nih.govresearchgate.net Numerous quinoline derivatives have been reported to exhibit activity against various fungal pathogens and Leishmania parasites. mdpi.commdpi.comnih.govmdpi.com

In the context of antifungal research, fluorinated quinoline analogues have demonstrated good activity against a range of fungi. mdpi.com Modifications at different positions of the quinoline nucleus can yield compounds with selective antifungal action against yeasts, such as Candida species, or filamentous fungi. nih.gov The antileishmanial potential of quinolines has also been extensively investigated. mdpi.commdpi.com Synthetic analogues based on the quinoline ring structure have shown efficacy against both the extracellular promastigote and intracellular amastigote stages of Leishmania species. nih.gov For example, certain novel 3-substituted quinoline derivatives have been tested in vitro against Leishmania chagasi, with one compound demonstrating significantly greater activity against infected macrophages than the standard treatment. nih.gov The mechanism of action for some of these compounds involves inducing ultrastructural changes in the parasite, such as mitochondrial swelling. nih.gov These findings confirm that quinoline derivatives, including potentially those with trifluoromethyl substitutions, are a promising class of compounds for the development of new antifungal and antileishmanial agents. nih.govmdpi.commdpi.com

Investigations into Antimycobacterial Potency of Trifluoromethylphenyl-Containing Hybrids

The global health threat of tuberculosis, caused by Mycobacterium tuberculosis, has spurred the development of novel therapeutic agents. Within this area of research, quinoline derivatives have emerged as a promising class of compounds. Although direct studies on the antimycobacterial potency of 6-[3-(trifluoromethyl)phenyl]quinoline are not readily found, investigations into hybrids containing the trifluoromethylphenyl moiety offer valuable perspectives.

The inclusion of a trifluoromethyl group on a phenyl ring within quinoline-based structures has been explored in the search for potent antimycobacterial agents. However, the position of this substitution appears to be a critical determinant of activity. For instance, in a series of novel quinoline-based thiosemicmicarbazide derivatives, the introduction of a trifluoromethyl group onto the phenyl ring resulted in a decrease in antitubercular activity. In contrast, derivatives with electron-withdrawing groups such as bromine, chlorine, and nitro groups on the phenyl moiety demonstrated significant antimycobacterial effects.

Table 1: Antimycobacterial Activity of Selected Quinoline Analogues

Compound/Derivative ClassKey Findings
Quinoline-thiosemicarbazide hybridsIntroduction of a trifluoromethyl group on the phenyl ring led to decreased antitubercular activity.
4-amino substituted 2,8-bis(trifluoromethyl)quinolinesShowed promising in vitro antimycobacterial activity against M. tuberculosis H37Rv.

Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. Its derivatives have been shown to exert their effects through various mechanisms, including the modulation of key molecular targets, induction of cell cycle dysregulation, and interaction with DNA.

Quinoline and quinazoline (B50416) derivatives are recognized for their potential as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The trifluoromethyl group, known for its strong electron-withdrawing properties, can enhance the binding affinity of small molecules to the ATP-binding site of kinases. Although direct evidence for this compound is lacking, related compounds have shown significant activity. For example, a quinoline derivative featuring a 4-fluoro-3-(trifluoromethyl)phenyl moiety demonstrated notable antiproliferative activity and C-Raf inhibition.

Furthermore, the quinoline nucleus is a key component of several tubulin polymerization inhibitors. These agents disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells. Studies on N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which share structural similarities with the compound of interest, have identified them as potent inhibitors of tubulin polymerization that target the colchicine (B1669291) binding site. nih.gov

A hallmark of cancer is uncontrolled cell proliferation, which is a direct result of a dysregulated cell cycle. researchgate.netmdpi.com Quinoline derivatives have been shown to induce cell cycle arrest at various phases, thereby inhibiting cancer cell growth. alliedacademies.orgresearchgate.net For instance, certain quinoline-chalcone hybrids have been found to arrest the cell cycle at the G2/M phase. nih.gov The specific effects of this compound on the cell cycle have not been reported, but its structural resemblance to other bioactive quinolines suggests it may possess similar capabilities.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Several quinoline derivatives have demonstrated anti-angiogenic properties, often through the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling pathways. A quinazoline analogue, 6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino) quinazoline (HMJ-30), has been shown to inhibit angiogenesis by inducing apoptosis in human umbilical vein endothelial cells (HUVECs).

Table 2: Anticancer Mechanisms of Action for Quinoline and Quinazoline Analogues

Mechanism of ActionCompound Class/AnalogueObserved Effect
Protein Kinase InhibitionQuinoline with 4-fluoro-3-(trifluoromethyl)phenyl moietyAntiproliferative activity, C-Raf inhibition
Tubulin Polymerization InhibitionN-aryl-2-trifluoromethyl-quinazoline-4-aminesInhibition of tubulin polymerization, cell cycle arrest at G2/M, apoptosis induction nih.gov
Cell Cycle DysregulationQuinoline-chalcone hybridsCell cycle arrest at the G2/M phase nih.gov
Angiogenesis Inhibition6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino) quinazolineInhibition of HUVEC viability, disruption of tube-like structures, suppression of cell migration

Some quinoline derivatives exert their anticancer effects by interacting directly with DNA or by inducing oxidative stress. These compounds can intercalate into the DNA double helix, leading to DNA damage and the inhibition of replication and transcription. Additionally, certain fluorinated quinoline analogues have been shown to induce the production of reactive oxygen species (ROS) in cancer cells. Elevated levels of ROS can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis. The potential of this compound to interact with DNA or induce oxidative stress remains to be investigated.

Other Biologically Relevant Activities

Beyond its potential in treating mycobacterial infections and cancer, the chemical structure of this compound suggests it may possess other biologically relevant activities, such as anti-inflammatory effects.

The quinoline scaffold is present in a number of compounds with demonstrated anti-inflammatory properties. These derivatives can modulate various inflammatory pathways. For instance, some quinoline derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Others have been shown to act as antagonists of the transient receptor potential vanilloid 1 (TRPV1) or as inhibitors of phosphodiesterase 4 (PDE4). The presence of a trifluoromethyl group can influence the anti-inflammatory activity of a compound. Studies on fluorinated quinoline derivatives have indicated their potential to modulate inflammatory responses. nih.gov The specific anti-inflammatory properties and mechanisms of action of this compound are yet to be determined.

Carbonic Anhydrase Inhibition Potential of Related Chalcone (B49325) Derivatives

Chalcones, which are bioprecursors to flavonoids, represent a class of compounds extensively studied for a wide range of biological activities, including their potential as carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

The structural framework of a chalcone is 1,3-diphenyl-2-propen-1-one. Analogues that are conceptually related to this compound would involve chalcones bearing either a quinoline ring system or a trifluoromethylphenyl moiety. Research into such derivatives has revealed significant inhibitory activity against various CA isoforms.

For instance, studies on chalcone derivatives incorporating a sulfonamide group, a well-known zinc-binding function for CA inhibitors, have demonstrated potent inhibition of human CA isoforms I and II (hCA I and hCA II). nih.gov A series of novel sulfonamides containing substituted chalcone moieties showed inhibition constants (KIs) in the nanomolar range, indicating strong inhibitory potential. nih.gov

Furthermore, the presence of a trifluoromethyl group on the phenyl ring of a chalcone can influence its biological activity. Research on trifluoromethyl and trifluoromethoxy substituted chalcone derivatives has highlighted their significant antibacterial and antifungal properties. mdpi.com While this particular study did not focus on carbonic anhydrase inhibition, it underscores the importance of the trifluoromethyl group in modulating the biological effects of the chalcone scaffold. The high electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the entire molecule, potentially influencing its interaction with enzyme active sites. mdpi.com

In other related studies, tetrabromo chalcone derivatives have exhibited excellent inhibitory effects against hCA I and hCA II, with Ki values in the low nanomolar range, surpassing the activity of the clinical CA inhibitor acetazolamide. nih.govresearchgate.net This demonstrates that halogenated chalcones can be potent CA inhibitors.

While direct evidence for the carbonic anhydrase inhibition of a chalcone derived from this compound is not available, the known inhibitory activities of quinoline-containing compounds, sulfonamide-chalcone hybrids, and halogenated chalcones suggest that such a derivative could be a plausible candidate for CA inhibition. nih.govnih.gov The combination of the quinoline nucleus and the trifluoromethylphenyl group within a chalcone framework presents an interesting avenue for the design of novel CA inhibitors.

The following table summarizes the carbonic anhydrase inhibitory activity of some chalcone and quinazoline derivatives, providing context for the potential activity of related compounds.

Compound ClassTarget IsoformsInhibition Range (KI or IC50)Reference
Chalcone-substituted benzenesulfonamideshCA I, hCA II9.88 to 55.43 nM (KI) nih.gov
Tetrabromo chalcone derivativeshCA I, hCA II11.30–21.22 nM (KI for hCA I), 8.21–12.86 nM (KI for hCA II) nih.gov
Quinazolinone derivativesbCA-II, hCA-II8.9–67.3 µM (IC50 for bCA-II), 14.0–59.6 µM (IC50 for hCA-II) nih.gov

Modulation of Receptor Systems (e.g., Serotonin (B10506) Receptors)

The phenylquinoline scaffold is a key structural motif in various compounds designed to interact with biological receptors, including serotonin (5-hydroxytryptamine, 5-HT) receptors. The serotonin system is a crucial neurotransmitter system involved in the regulation of a wide array of physiological functions and is a target for therapeutic intervention in numerous disorders of the central nervous system. nih.gov

A study investigating a library of 4-phenylquinoline (B1297854) derivatives revealed their potential as serotonin receptor ligands. nih.gov Through preliminary docking studies, these compounds were predicted to bind to two specific serotonin receptor subtypes, 5-HT1B and 5-HT2B. nih.gov This finding is significant as it establishes the phenylquinoline core as a viable scaffold for targeting the serotonin system. The in silico predictions were subsequently validated through in vitro experiments on a breast cancer cell line, where the compounds were shown to inhibit serotonin-induced calcium ion efflux and ERK activation. nih.gov One of the most active 4-phenylquinoline derivatives also demonstrated the ability to induce apoptosis. nih.gov

While the aforementioned study focused on 4-phenylquinolines, the findings provide a strong rationale for investigating the potential of 6-phenylquinoline (B1294406) analogues, such as this compound, as modulators of serotonin receptors. The position of the phenyl group on the quinoline ring can significantly influence the compound's spatial arrangement and its ability to fit into the binding pocket of a receptor.

The trifluoromethyl group is a common substituent in many FDA-approved drugs and is known to enhance metabolic stability and membrane permeability. mdpi.com Notably, the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875) contains a trifluoromethylphenoxy group. mdpi.com This highlights the recognized role of the trifluoromethyl moiety in compounds designed to interact with the serotonin system.

Although direct experimental data on the interaction of this compound with serotonin receptors is lacking, the demonstrated activity of 4-phenylquinoline derivatives at 5-HT1B and 5-HT2B receptors suggests that the 6-phenyl analogue could also exhibit affinity for these or other serotonin receptor subtypes. nih.gov The presence of the trifluoromethyl group on the phenyl ring could further modulate this activity. The 5-HT6 receptor, in particular, is a target of interest for cognitive disorders, and various ligands have been developed for this receptor. nih.govmdpi.com

The potential for this compound and its analogues to modulate serotonin receptors warrants further investigation, given the established precedent of the phenylquinoline scaffold in this area.

The table below details the findings related to 4-phenylquinoline derivatives and their interaction with serotonin receptors.

Compound ClassInvestigated ReceptorsKey FindingsReference
4-Phenylquinoline derivatives5-HT1B, 5-HT2BPreliminary docking studies indicated binding to these receptors. In vitro, compounds inhibited serotonin-induced calcium efflux and ERK activation. nih.gov

Computational Chemistry and Molecular Modeling for 6 3 Trifluoromethyl Phenyl Quinoline

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site. nih.gov For 6-[3-(Trifluoromethyl)phenyl]quinoline, molecular docking simulations are instrumental in identifying potential protein targets and understanding the structural basis of its biological activity.

The primary goal of molecular docking is to determine the binding affinity, often expressed as a docking score or binding energy, which provides an estimate of the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in studies involving similar quinoline (B57606) derivatives, docking analyses have been used to predict binding affinities against various protein kinases, which are common targets in cancer therapy. nih.govresearchgate.net

The analysis of interaction sites reveals the specific amino acid residues within the protein's binding pocket that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the quinoline nitrogen is often predicted to form a crucial hydrogen bond with the hinge region of kinases. nih.gov The trifluoromethylphenyl group of this compound would be expected to engage in hydrophobic interactions within the binding pocket. The precise nature and geometry of these interactions are critical for the compound's selectivity and potency. In a study of quinoline derivatives targeting DNA gyrase, docking results helped to elucidate the binding modes of the compounds within the active sites of the enzyme. nih.gov

Table 1: Illustrative Molecular Docking Data for Quinoline Derivatives with Protein Kinases

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Quinoline-3-carboxamidesATM Kinase-Hinge region residues
Benzonaphthyridinone (quinoline-derived)mTOR-Glu2190, Leu2192, Asp2195, Tyr2225
3-Phenyltrifluoromethyl quinoline derivativesThymidine Phosphorylase-LYS221, TYR199, SER117

Note: This table is illustrative and based on findings for structurally related quinoline derivatives, as specific data for this compound is not available.

Molecular Dynamics (MD) Simulations for Assessing Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This technique is crucial for assessing the stability of the docked complex and understanding the conformational changes that may occur upon ligand binding.

MD simulations can validate the interactions predicted by docking and provide a more accurate estimation of the binding free energy. The root-mean-square deviation (RMSD) of the protein-ligand complex is often monitored throughout the simulation to assess its stability. A stable RMSD suggests that the ligand remains securely bound within the active site. For quinoline-3-carboxamide (B1254982) derivatives, MD simulations have been used to confirm the stability of the protein-ligand complexes, with minimal secondary structure variations observed during the simulation. mdpi.com

Quantum Chemical Calculations for Electronic Property Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. researchgate.net

DFT is employed to optimize the geometry of this compound, determining its most stable three-dimensional conformation. This optimized structure is a prerequisite for accurate docking and MD simulations. DFT calculations can also elucidate various electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool derived from quantum chemical calculations. wolfram.comresearchgate.net It visualizes the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). scispace.comchemrxiv.org This information is critical for understanding and predicting how the molecule will interact with its biological target. For instance, regions of negative potential on this compound would likely be involved in interactions with positively charged residues in a protein's active site.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govmedchem-ippas.eu For this compound, related compounds could be used as a starting point in a virtual screening campaign to identify other quinoline derivatives with potentially improved activity.

Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest. nih.gov Pharmacophore modeling, a key aspect of ligand-based design, involves identifying the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. unizar.es A pharmacophore model developed from a series of active quinoline derivatives could be used to screen databases for new compounds that fit the model and are therefore likely to be active.

Integration of Computational Data with Experimental SAR Studies

The true power of computational chemistry is realized when it is integrated with experimental studies, particularly Structure-Activity Relationship (SAR) studies. SAR studies involve synthesizing and testing a series of related compounds to understand how chemical structure relates to biological activity.

Computational data can guide the design of new analogs for synthesis by predicting which modifications are likely to improve binding affinity or other desirable properties. For example, if docking studies suggest that a particular region of the binding pocket is not fully occupied by this compound, new derivatives with substituents at that position can be designed and evaluated computationally before being synthesized. This iterative cycle of computational prediction and experimental validation can significantly accelerate the drug discovery process. Studies on quinoxaline (B1680401) urea (B33335) analogs have demonstrated how SAR can identify compounds that modulate protein phosphorylation, a key mechanism in cancer therapy. nih.gov

Advanced Research Applications and Future Directions for 6 3 Trifluoromethyl Phenyl Quinoline Research

Development as Fluorescent Probes and Bioimaging Agents (e.g., Golgi-Localized Probes)

Quinoline-based compounds are inherently fluorescent, a property that has been widely exploited in the development of molecular probes for bioimaging. crimsonpublishers.comcrimsonpublishers.com The introduction of specific functional groups can tune these photophysical properties, leading to probes with high selectivity and sensitivity for specific cellular organelles or biomolecules. crimsonpublishers.comnih.gov

The incorporation of a trifluoromethyl group, a strong electron-withdrawing moiety, is a key strategy in the design of novel fluorophores. nih.gov This group can enhance the intramolecular charge-transfer (ICT) character of the quinoline (B57606) scaffold, which often results in desirable photophysical properties such as large Stokes shifts and sensitivity to the local environment. nih.gov Research has demonstrated that quinoline derivatives containing both an amino group (electron-donating) and a trifluoromethyl group (electron-withdrawing) exhibit strong ICT fluorescence. nih.gov

A significant application of this principle is the development of Golgi-localized probes. Certain 2,4-disubstituted 7-aminoquinolines featuring a trifluoromethyl group have been shown to specifically target the Golgi apparatus in various cell lines, including HeLa, U2OS, and 4T1 cells. nih.gov These probes have demonstrated utility in both conventional and two-photon fluorescence microscopy, providing a cost-effective method for visualizing this organelle. nih.gov A notable advantage of introducing the trifluoromethyl group in the synthesis of these probes is that it can circumvent the need for harsh acid catalysts, simplifying the production of these valuable research tools. nih.gov

Exploration in Advanced Drug Delivery Systems (e.g., Nanotechnology-based Encapsulation for Enhanced Penetration)

While possessing promising therapeutic potential, the clinical translation of many quinoline-based compounds can be hampered by poor solubility, limited bioavailability, and off-target effects. Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising solution to these challenges. nih.gov Encapsulation of therapeutic agents within nanocarriers like liposomes can enhance their pharmacological profile. nih.govresearchgate.net

Nanoliposomes, which are nanosized vesicles composed of a lipid bilayer, can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and improving their pharmacokinetic properties. nih.gov For instance, a fluorescent indole (B1671886) derivative with antitumoral properties was successfully encapsulated in various nanoliposome formulations, resulting in stable, monodisperse nanoparticles with diameters under 120 nm. nih.gov This nano-encapsulation is a key strategy for improving drug absorption and enabling targeted delivery. nih.gov

This technology is highly applicable to quinoline derivatives such as 6-[3-(Trifluoromethyl)phenyl]quinoline. By encapsulating these compounds in nanotechnology-based systems, it is possible to enhance their penetration into target tissues, such as tumors, through mechanisms like the enhanced permeability and retention (EPR) effect. nih.gov Furthermore, the surface of these nanocarriers can be functionalized with targeting moieties (e.g., antibodies, peptides) to achieve active targeting, thereby increasing drug accumulation at the desired site and minimizing systemic toxicity. nih.gov

Rational Design Strategies for Enhanced Efficacy and Target Selectivity

The trifluoromethyl group present in this compound is itself a product of rational design. This group is often introduced to block metabolic oxidation at that position, a common strategy to increase a drug's half-life. benthamscience.comresearchgate.net Further modifications to the quinoline core can be guided by structure-activity relationship (SAR) studies and computational modeling. nih.govresearchgate.net For example, functionalization at different positions on the quinoline ring is known to produce derivatives with widely varying pharmacological activities. nih.gov

Strategies for enhancing efficacy and selectivity include:

Judicious Modification: Altering or inverting oxidizable functional groups to create more stable analogues. benthamscience.com

Bioisosteric Replacement: Substituting parts of the molecule with other groups that retain similar biological activity but have improved properties. The trifluoromethyl group is a classic bioisostere for a methyl group, but with vastly different electronic properties.

Scaffold Hopping and Hybridization: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual modes of action or improved target engagement. nih.govnih.gov

These approaches allow for the fine-tuning of molecular properties to maximize on-target activity while minimizing off-target effects. nih.gov

Expanding the Therapeutic Landscape: Investigation of Novel Molecular Targets and Disease Areas

The versatility of the quinoline scaffold has led to its investigation against a wide range of biological targets and diseases. mdpi.com While historically significant in the treatment of malaria, modern quinoline derivatives are being explored as potent agents in oncology, neurodegenerative diseases, and infectious diseases. nih.govsphinxsai.com

Derivatives of this compound are particularly relevant in cancer research due to their potential to inhibit key signaling pathways involved in tumor growth and proliferation. Novel molecular targets for quinoline-based compounds are continually being identified.

Table 1: Investigated Molecular Targets for Quinoline-Based Compounds

Target ClassSpecific Target(s)Associated Disease AreaReference(s)
Receptor Tyrosine Kinases c-Met, EGFR, VEGF ReceptorsCancer mdpi.comnih.gov
Serine/Threonine Kinases Raf, SGK1, PI3K/mTOR pathwayCancer mdpi.comnih.govresearchgate.net
DNA Maintenance DNA Gyrase, TopoisomeraseBacterial Infections rsc.org
Neuroreceptors N-methyl-D-aspartate (NMDA) ReceptorNeurological Disorders sphinxsai.com

For instance, a novel series of 4-trifluoromethyl-2-anilinoquinoline derivatives was recently investigated, with compound 8b identified as a potent anti-cancer agent that targets the kinase SGK1. researchgate.net Other studies have focused on developing quinoline derivatives as inhibitors of the PI3K/mTOR pathway and various receptor tyrosine kinases like c-Met and EGFR, which are often overexpressed in solid tumors. mdpi.comnih.gov The this compound framework serves as a valuable starting point for generating libraries of compounds to screen against these and other emerging therapeutic targets.

Synergistic Approaches in Combination Therapies and Polypharmacology

To combat the complexity of diseases like cancer and the emergence of drug resistance, researchers are increasingly turning to combination therapies and polypharmacology. nih.govresearchgate.net Combination therapy involves the co-administration of two or more drugs, which can lead to synergistic effects where the combined therapeutic outcome is greater than the sum of the individual effects. researchgate.netnih.gov This approach can enhance efficacy, reduce the required doses of individual drugs (thereby lowering toxicity), and overcome resistance mechanisms. researchgate.net

Quinoline-based agents are promising candidates for inclusion in combination regimens. nih.gov For example, a quinoline-based kinase inhibitor could be combined with a standard chemotherapeutic agent or an immunotherapy drug to attack cancer cells through multiple, complementary pathways.

A related and sophisticated strategy is polypharmacology , which involves the rational design of a single molecule that can modulate multiple biological targets simultaneously. nih.gov This approach is particularly advantageous for complex diseases driven by redundant or interconnected signaling pathways. A compound with favorable polypharmacology that engages several disease-relevant targets while avoiding "anti-targets" (those associated with adverse effects) can exhibit superior efficacy. nih.gov The this compound scaffold, with its multiple sites for functionalization, provides an excellent chemical platform for designing such multi-targeted agents.

Methodological Advancements in Quinoline Synthesis and Functionalization

The exploration of this compound and its derivatives is heavily dependent on the availability of efficient and versatile synthetic methods. While classical methods for quinoline synthesis like the Skraup and Friedländer reactions are still used, significant progress has been made in developing more advanced and sustainable synthetic routes. nih.govsphinxsai.comacs.org

Modern advancements in quinoline synthesis include:

Metal-Catalyzed Reactions: Transition metals like palladium, rhodium, and cobalt are used to catalyze C-H activation and cyclization reactions, providing high yields and broad functional group tolerance under mild conditions. mdpi.com

Photocatalysis: The use of semiconductor photocatalysts and visible light (e.g., blue LEDs) offers a green and efficient method for promoting cyclization reactions to form the quinoline core. mdpi.com

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, offering an efficient pathway to highly substituted quinoline derivatives. acs.orgresearchgate.net

Green Chemistry Approaches: The development of syntheses that use safer solvents, reduce reaction times, and employ eco-friendly catalysts is a major focus, providing significant environmental and economic advantages. acs.org

In addition to building the core scaffold, methods for the late-stage functionalization of the quinoline ring are crucial for creating diverse chemical libraries for drug discovery. nih.govresearchgate.net These techniques allow for the precise installation of various substituents onto the pre-formed quinoline structure, facilitating the exploration of structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.